molecular formula C5HBrClF3N2 B1279475 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 425392-76-3

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1279475
M. Wt: 261.43 g/mol
InChI Key: JFRNHGWPQJPTCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyrimidine derivatives is a topic of interest due to their potential applications. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines has been achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines has been reported, which involves oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods demonstrate the feasibility of synthesizing complex halogenated pyrimidine structures.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be confirmed using various spectroscopic techniques. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Similarly, the crystal and molecular structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques . These studies highlight the importance of structural analysis in understanding the properties of halogenated pyrimidines.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them versatile intermediates. For instance, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement and can undergo palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The reactivity of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles has also been assessed, although the results indicated that it is not an ideal scaffold for multiple substitution processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. For example, the presence of halogen functionalities on the pyrimidine nucleus can affect the stability and reactivity of the compounds . The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined . These studies provide insights into the properties that could be expected from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

Scientific Research Applications

Synthesis and Functionalization

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is used in various synthetic processes. One application is in the generation of metal-bearing and trifluoromethyl-substituted pyrimidines. These pyrimidine derivatives can be effectively synthesized and further functionalized to produce carboxylic acids through reactions with isopropylmagnesium chloride or butyllithium followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Applications in Heterocyclic Chemistry

The compound plays a role in the synthesis of various heterocyclic structures. For instance, it has been used in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are then further diversified through various chemical reactions, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Novel Synthetic Pathways

Research has also focused on novel routes to derive various pyrimidine derivatives. For example, 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, obtained from 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, has been used to synthesize pyrimido[4,5-e][1,3,4] thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Exploration in Antiviral and Antimicrobial Research

In the field of medicinal chemistry, derivatives of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine have been explored for potential antiviral and antimicrobial properties. For example, some synthesized pyrimidine derivatives have been evaluated for their in vitro antimicrobial activity against clinically isolated strains, showing variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).

Safety And Hazards

The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRNHGWPQJPTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468218
Record name 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

CAS RN

425392-76-3
Record name 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 g (100.0 mmoles) of 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine was suspended in 18.5 g (120.0 mmoles) of phosphorus oxychloride. The suspension was stirred at 100° C. for 2 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was gradually poured into water and extraction with chloroform was conducted. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 21.5 g (yield: 82.4%) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine.
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24.3 g
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18.5 g
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Synthesis routes and methods II

Procedure details

24.3 g (100.0 mmoles) of 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine was suspended in 18.5 g (120.0 mmoles) of phosphorus oxychloride. The mixture was stirred at 100° C. for 2 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water gradually, followed by extraction with chloroform. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 21.5 g (yield: 82.4%) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine.
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24.3 g
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reactant
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18.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
M Schlosser - Synlett, 2007 - thieme-connect.com
Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
Number of citations: 12 www.thieme-connect.com

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